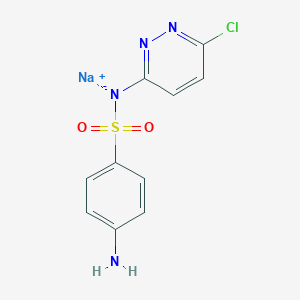

Sulfachloropyridazin-Natrium

Übersicht

Beschreibung

Sulfachloropyridazine sodium is a synthetic compound known for its diverse applications in various scientific fields. It is primarily used in the pharmaceutical industry due to its unique chemical properties and biological activities. Sulfachloropyridazine sodium is a heterocyclic compound containing nitrogen atoms, which contributes to its reactivity and functionality in different chemical reactions.

Wissenschaftliche Forschungsanwendungen

Sulfachloropyridazine sodium has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Sulfachloropyridazine sodium, also known as sulfachlorpyridazine sodium or Prinzone, is a sulfonamide antimicrobial . Here we will discuss its mechanism of action, biochemical pathways, pharmacokinetics, and the influence of environmental factors on its action.

Target of Action

Sulfachloropyridazine sodium primarily targets bacterial enzymes. It is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase .

Mode of Action

The compound prevents the normal para-aminobenzoic acid (PABA) substrate from binding to the bacterial enzyme dihydropteroate synthetase . This inhibited reaction is necessary in these organisms for the synthesis of folic acid .

Biochemical Pathways

It is known that the compound interferes with the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Pharmacokinetics

For example, cholestyramine can cause a decrease in the absorption of sulfachlorpyridazine, resulting in a reduced serum concentration and potentially a decrease in efficacy .

Action Environment

Environmental factors can influence the action of sulfachloropyridazine sodium. For instance, the degradation of the compound follows a pseudo-first-order kinetic model, and better degradation is achieved in acidic conditions than in alkaline conditions . The presence of certain anions and natural organic matter can also influence the degradation of the compound .

Biochemische Analyse

Biochemical Properties

Sulfachloropyridazine sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of urease, dehydrogenase activity, and volatile fatty acids (VFAs) during biogas production .

Cellular Effects

Sulfachloropyridazine sodium has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Sulfachloropyridazine sodium is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Sulfachloropyridazine sodium can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Sulfachloropyridazine sodium vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are important considerations .

Metabolic Pathways

Sulfachloropyridazine sodium is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Sulfachloropyridazine sodium is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Sulfachloropyridazine sodium and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfachloropyridazine sodium can be synthesized through several synthetic routes. One common method involves the reaction of a pyridazine derivative with a suitable amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, Sulfachloropyridazine sodium is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo a series of chemical transformations. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize the yield and purity of Sulfachloropyridazine sodium.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfachloropyridazine sodium undergoes various chemical reactions, including:

Oxidation: Sulfachloropyridazine sodium can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: Sulfachloropyridazine sodium can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Sulfachloropyridazine sodium may yield oxides, while reduction can produce amines.

Vergleich Mit ähnlichen Verbindungen

Sulfachloropyridazine sodium is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:

Pyridazine derivatives: Share a similar heterocyclic structure but differ in their substituents and reactivity.

Amines: Have similar functional groups but differ in their overall structure and properties.

Sulfachloropyridazine sodium stands out due to its versatility and wide range of applications in various scientific fields.

Eigenschaften

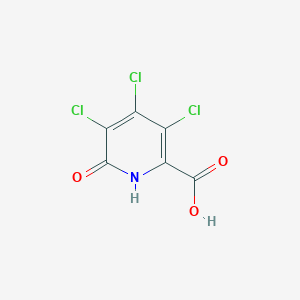

CAS-Nummer |

23282-55-5 |

|---|---|

Molekularformel |

C10H9ClN4NaO2S |

Molekulargewicht |

307.71 g/mol |

IUPAC-Name |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyridazin-3-yl)azanide |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-5-6-10(14-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15); |

InChI-Schlüssel |

GHQJXOBLWKFNAD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NN=C(C=C2)Cl.[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NN=C(C=C2)Cl.[Na] |

Key on ui other cas no. |

23282-55-5 |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

4-Amino-N-(6-chloro-3-pyridazinyl)-benzenesulfonamide Sodium; 3-Chloro-6-sulfanilamidopyridazine Sodium; N1-(6-Chloro-3-pyridazinyl)sulfanilamide Monosodium Salt; Prinzone; Sodium Sulfachloropyridazine; Sodium Sulfachlorpyridazine; Sulfachloropyridaz |

Herkunft des Produkts |

United States |

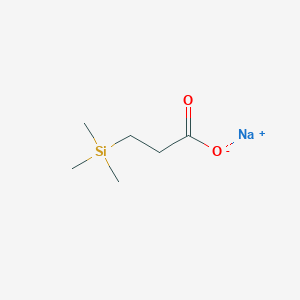

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

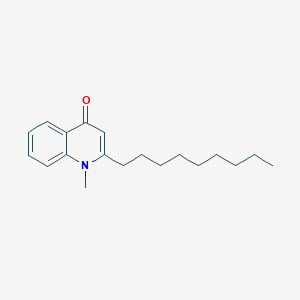

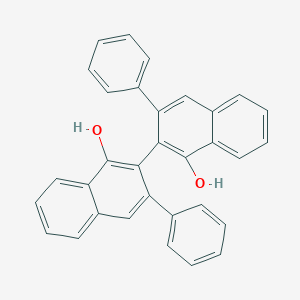

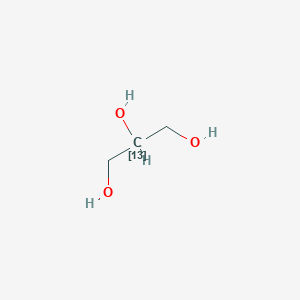

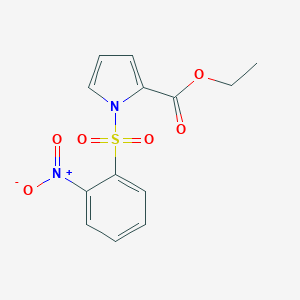

Feasible Synthetic Routes

Q1: What is the mechanism of action of sulfachloropyridazine sodium?

A1: Sulfachloropyridazine sodium is a sulfonamide antibacterial agent. While its precise mechanism in all applications isn't fully detailed in the provided research, sulfonamides generally act as competitive inhibitors of dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which in turn is necessary for nucleic acid production. By blocking this pathway, sulfachloropyridazine sodium inhibits bacterial growth and proliferation.

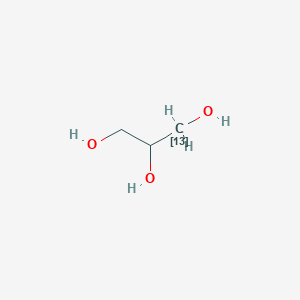

Q2: Can you provide some structural information about sulfachloropyridazine sodium?

A: While the provided abstracts don't give the exact molecular weight, the molecular formula for sulfachloropyridazine sodium is C10H8ClN4NaO2S. Structural characterization studies have utilized techniques like 1H NMR and MS [, ].

Q3: Are there any studies on the interaction of sulfachloropyridazine sodium with proteins?

A: Yes, research has investigated the interaction between sulfachloropyridazine sodium derivatives and bovine serum albumin (BSA) [, ]. These studies utilized fluorescence quenching, UV-vis absorption, and time-resolved fluorescence spectroscopy to characterize the binding interactions, thermodynamic parameters, and binding distances. Results indicated that these interactions primarily involve hydrogen bonding and van der Waals forces.

Q4: Has sulfachloropyridazine sodium been investigated for its degradation in the environment?

A: While specific details on its environmental degradation aren't provided in the abstracts, research mentions the use of catalytic ozonation with diatomite modified Fe2O3 for degrading sulfachloropyridazine sodium []. This suggests ongoing research into methods for mitigating potential environmental impacts.

Q5: How is sulfachloropyridazine sodium quantified in biological samples?

A: A study [] describes a sensitive ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method for determining sulfachloropyrazine sodium levels in chicken plasma. This method utilizes sulfachloropyridazine sodium as an internal standard, showcasing its utility in analytical chemistry for pharmacokinetic studies.

Q6: What are the implications of combining sulfachloropyridazine sodium with zinc in anaerobic digestion?

A: Combining sulfachloropyridazine sodium with zinc in anaerobic digestion can negatively impact biogas production []. High concentrations of zinc were found to inhibit urease activity, an enzyme correlated with biogas production. This highlights the importance of considering potential interactions when introducing multiple additives to anaerobic digestion systems.

Q7: Are there known issues with resistance to sulfachloropyridazine sodium?

A: While specific resistance mechanisms aren't detailed in the provided abstracts, one study [] mentions investigating the relationship between sulfachloropyridazine sodium, zinc, and sulfonamide resistance genes during anaerobic digestion of swine manure. This suggests a potential for resistance development, a common challenge with antibacterial agents.

Q8: Are there any studies investigating the pharmacokinetics of sulfachloropyridazine sodium?

A: Yes, a comparative pharmacokinetic study [] investigated the pharmacokinetics of sulfachloropyridazine sodium in chickens after oral administration of different formulations. The study highlighted the influence of co-administration with diaveridine on the absorption and elimination of sulfachloropyridazine sodium.

Q9: What analytical techniques are used to study sulfachloropyridazine sodium?

A9: Several analytical techniques have been employed to study sulfachloropyridazine sodium and its derivatives. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)